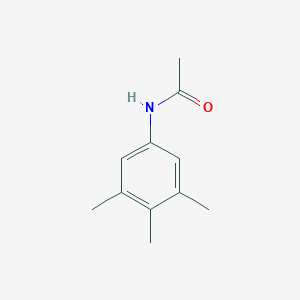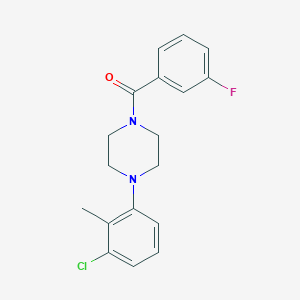
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexene ring attached to a carboxamide group, with a 2-methylphenyl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide can be achieved through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction involves the reduction of the isoindole dione to form the desired carboxamide derivative . Bromination and epoxidation reactions can also be performed on the resulting compound to obtain substituted bicyclic lactone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield different amide derivatives.
Substitution: Substitution reactions, such as bromination and epoxidation, can introduce new functional groups to the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Bromine (Br2) and epoxidizing agents are used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Various amide derivatives.
Substitution: Substituted bicyclic lactone compounds.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide involves its interaction with molecular targets such as glycosidases. These enzymes facilitate the hydrolytic cleavage of glycosidic bonds, and the compound acts as an inhibitor by mimicking the substrate, transition state, or enzyme reaction product . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in treating metabolic disorders and other diseases .
Comparación Con Compuestos Similares
- N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
- N-methyl-N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Comparison: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide is unique due to its specific substitution pattern and the presence of a cyclohexene ringSimilar compounds, such as N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, may have different substitution patterns and functional groups, leading to variations in their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
Clave InChI |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)







